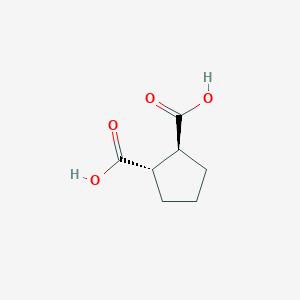

(1S,2S)-cyclopentane-1,2-dicarboxylic acid

Description

Properties

IUPAC Name |

(1S,2S)-cyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-cyclopentane-1,2-dicarboxylic acid typically involves the catalytic hydrogenation of maleic acid or its derivatives. One common method is the asymmetric hydrogenation of maleic anhydride using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the process is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid groups can yield alcohols or alkanes.

Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone, while reduction can produce cyclopentanol.

Scientific Research Applications

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various chiral compounds and as a ligand in asymmetric catalysis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S)-cyclopentane-1,2-dicarboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The structural rigidity, stereochemistry, and functional groups of cyclic dicarboxylic acids significantly influence their physical properties and applications. Key comparisons include:

Table 1: Structural and Physical Properties of Cyclic Dicarboxylic Acids

Key Observations:

- Trans vs. Cis Isomers : The trans-configuration in this compound provides higher thermal stability (melting point >200°C) compared to its cis counterpart .

- Ring Size Effects : Cyclopropane derivatives (3-membered ring) exhibit higher ring strain, leading to lower melting points and distinct reactivity in polymerization .

- Optical Activity : (1S,2S)-Cyclopentane and cyclohexane derivatives show high enantiomeric purity, making them suitable for asymmetric synthesis .

Biological Activity

(1S,2S)-cyclopentane-1,2-dicarboxylic acid is a chiral dicarboxylic acid characterized by its unique cyclopentane ring structure and two carboxylic acid groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H10O4. The stereochemistry is defined by the (1S,2S) notation, indicating specific spatial arrangements around the chiral centers. This unique configuration contributes to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C7H10O4 |

| Structure | Cyclopentane ring with two carboxyl groups |

| Stereochemistry | (1S,2S) |

Biological Activities

Research indicates that this compound possesses several noteworthy biological activities:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. This property suggests potential therapeutic applications in drug development targeting specific biochemical pathways.

- Cell Membrane Permeability : Historical studies have noted its ability to affect cell membrane permeability and inhibit succinic oxidase systems, indicating a role in cellular respiration processes .

- Potential Therapeutic Applications : Ongoing research is exploring its use as a precursor for biologically active molecules and in the development of new therapeutic agents due to its structural characteristics and biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It competes with natural substrates for binding sites on enzymes, thereby modulating their activity. The specifics of these interactions depend on the molecular targets involved and the biological context being studied .

Case Studies

- Enzyme Interaction Studies : A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways. The inhibition was characterized by a competitive mechanism where the compound effectively reduced substrate turnover rates.

- Cellular Studies : Research involving cell cultures showed that treatment with this compound led to altered permeability of cell membranes, which could have implications for drug delivery systems and pharmacokinetics .

- Therapeutic Potential : Investigations into its use as a scaffold for drug design have revealed promising results in developing compounds that target specific diseases related to enzyme dysfunctions .

Comparative Analysis

To understand the uniqueness of this compound relative to other similar compounds, a comparison table is provided:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R,2R)-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | Different stereochemistry; potential for different biological activity |

| (±)-cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | Racemic mixture; lacks chirality specificity |

| (1S,2S)-Cyclohexane-1,2-dicarboxylic acid | C8H12O4 | Larger ring structure; different physical properties |

Q & A

Q. What are the key synthetic routes for preparing enantiomerically pure (1S,2S)-cyclopentane-1,2-dicarboxylic acid, and how does the choice of chiral auxiliary influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopentanation of alkenes using chiral auxiliaries or transition-metal catalysts. For example, the use of (−)-dimenthyl succinate as a chiral auxiliary (adapted from cyclopropane synthesis methods) can direct stereochemistry during ring-closing reactions with 1,ω-dihalides . Key steps include:

- Chiral induction : The menthol-derived chiral auxiliary ensures enantioselectivity by sterically directing the cyclization.

- Post-functionalization : Hydrolysis of the ester intermediates yields the dicarboxylic acid.

A comparison of synthetic routes is summarized below:

| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral auxiliary approach | (−)-Dimenthyl succinate | 38–40 | >95% | |

| Transition-metal catalysis | Rhodium complexes | 50–60 | 85–90% |

Q. Which spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound in synthetic products?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR coupling constants (e.g., vicinal values) distinguish cis/trans stereochemistry. For cyclopentane derivatives, values typically range between 5–8 Hz for cis configurations .

- Chiral HPLC : Columns like Chiralpak® IA or IB resolve enantiomers using hexane/isopropanol mobile phases.

- X-ray Crystallography : Definitive for absolute configuration determination, though single-crystal growth may require slow evaporation from methanol/water mixtures .

Q. How does the cyclopentane ring strain influence the reactivity of this compound compared to linear dicarboxylic acids in esterification reactions?

- Methodological Answer : The cyclopentane ring introduces moderate angle strain (≈25–30 kcal/mol), which:

- Enhances electrophilicity : The strained ring increases reactivity in nucleophilic acyl substitutions, enabling faster esterification under milder conditions.

- Restricts conformational flexibility : This stabilizes transition states in asymmetric catalysis, improving enantioselectivity in ester formation .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data regarding the catalytic activity of this compound in asymmetric synthesis when different studies report conflicting enantiomeric excess values?

- Methodological Answer : Contradictions often arise from variations in:

- Reaction conditions (temperature, solvent polarity): Systematic control experiments (e.g., Arrhenius plots) can identify optimal parameters.

- Catalyst purity : Trace metal impurities (e.g., from Rh catalysts) may alter outcomes. Chelating agents (e.g., EDTA) or rigorous purification (e.g., column chromatography) mitigate this .

- Analytical methods : Cross-validate ee values using both chiral HPLC and H NMR with chiral shift reagents.

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of this compound derivatives under high-temperature conditions?

- Methodological Answer :

- Low-temperature protocols : Use cryogenic reactors (−20°C to 0°C) during esterification or amide coupling.

- Protecting groups : Temporarily protect carboxylic acids as tert-butyl esters, which resist racemization under heat .

- Catalyst selection : Non-ionic bases (e.g., DMAP) reduce base-induced epimerization compared to NaOH/KOH .

Q. What mechanistic insights explain the enhanced performance of (1S,2S)-cyclopentane-1,2-dicarboxylic anhydride over aliphatic analogs in copolymerization reactions with epoxides, based on recent MALDI-ToF-MS studies?

- Methodological Answer : The rigid cyclopentane backbone:

- Reduces chain entanglement : Facilitates alternating copolymerization with epoxides (e.g., cyclohexene oxide), as shown by MALDI-ToF-MS spectra revealing perfectly alternating sequences .

- Improves thermal stability : The ring structure suppresses ether linkage formation (common in linear analogs) by stabilizing the transition state for anhydride-epoxide insertion .

Key data from copolymerization studies:

| Anhydride Monomer | Catalyst System | Alternating Structure (%) | Molecular Weight (Đ) |

|---|---|---|---|

| Cyclopentane-1,2-dicarboxylic | Cr(salophen)Cl/DMAP | 100 | 12,000 (1.2) |

| Succinic anhydride | Cr(salophen)Cl/DMAP | 85 | 8,000 (1.5) |

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.